Sulfaethoxypyridazine

Catalog No.
S592505
CAS No.
963-14-4
M.F
C12H14N4O3S
M. Wt
294.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfaethoxypyridazine

Frequent re-dosing for livestock infections raises costs and stress. Sulfaethoxypyridazine (CAS 963-14-4), a long-acting DHPS inhibitor, offers extended half-life and high protein binding enabling sustained-release formulations.

  • Reduces dosing frequency in cattle and swine via injectable/oral sustained-release forms.
  • Distinct pKa 6.8 and PK profile differentiate it from short-acting sulfonamides; substitution without regimen re-evaluation risks failure.
  • Useful as a benchmark in sulfonamide SAR studies.

In stock for immediate global shipping.

CAS Number

963-14-4

Product Name

Sulfaethoxypyridazine

IUPAC Name

4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

InChI

InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16)

InChI Key

FFJIWWBSBCOKLS-UHFFFAOYSA-N

Synonyms

Sulfanilamido-6-ethoxy-3-pyridazine; N1-(6-Ethoxy-3-pyridazinyl)sulfanilamide; Cysul; 4-amino-N-(6-ethoxy-3-pyridazinyl)benzenesulfonamide

Canonical SMILES

CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

The exact mass of the compound Sulfaethoxypyridazine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. It belongs to the ontological category of sulfonamide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg, 100 mg

Sulfaethoxypyridazine is a synthetic bacteriostatic antimicrobial agent belonging to the sulfonamide class. Its mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. [REFS-1, REFS-2] Primarily utilized in veterinary medicine, it is classified as a long-acting sulfonamide, a critical attribute that allows for less frequent dosing intervals compared to short-acting agents for controlling systemic infections caused by susceptible gram-positive and gram-negative bacteria. [2]

Research Fit

PK probe Long-acting sulfonamide with reported 10-h half-life and high plasma protein binding for ADME studies
ISTD role Validated internal standard in LC methods for sulfamethazine residue analysis in tissues
Tox model Induces irreversible cataracts in dogs and rats; supports drug-induced ocular toxicity research

Direct substitution of Sulfaethoxypyridazine with other sulfonamides based on class alone is operationally unsound and can lead to therapeutic failure or increased toxicity. Its distinct pharmacokinetic profile, characterized by a long elimination half-life, is fundamentally different from short-acting agents like Sulfadiazine, which require more frequent administration to maintain therapeutic concentrations. [1] Furthermore, its specific physicochemical properties, including pKa and high plasma protein binding, differentiate it from other long-acting sulfonamides, impacting formulation strategies, tissue distribution, and the potential risk of crystalluria. These molecular-level differences mean that a switch to a close analog or a more common in-class substitute necessitates a complete re-evaluation of the dosage regimen and formulation to achieve the desired therapeutic outcome and safety profile. [2]

Substitution Risk

Half-life differences across species

Sulfamethoxypyridazine half-life varies by route and species; direct substitution may shift dosing interval assumptions.

Unique cataractogenic liability

Sulfaethoxypyridazine causes irreversible lens opacities in dogs/rats; this toxicity is not uniformly present across all sulfonamides.

Extended Therapeutic Window Driven by High Plasma Protein Binding

The long-acting nature of Sulfaethoxypyridazine is directly correlated with its high degree of binding to plasma proteins, primarily albumin. This creates a circulating reservoir of the drug, leading to a slower clearance rate and sustained therapeutic concentrations. Its protein binding is substantially higher than that of short-acting sulfonamides like sulfadiazine. [1]

Evidence DimensionPlasma Protein Binding
Target Compound DataHigh; characteristic of long-acting sulfonamides which can exceed 80-90%.
Comparator Or BaselineSulfadiazine: 18–30% (in horses). [<a href="https://www.wiley.com/en-us/Veterinary+Pharmacology+and+Therapeutics%2C+9th+Edition-p-9780813820613" target="_blank">1</a>]
Quantified DifferencePotentially 3- to 5-fold higher plasma protein binding compared to the short-acting benchmark.
ConditionsIn vivo plasma protein binding studies across various animal species.

Higher protein binding is a key molecular driver for a longer half-life, enabling less frequent dosing, which reduces labor costs and improves compliance in veterinary medicine.

Half-life vs. sulfamethoxypyridazine
Cross-study
Target: 10 h (iv, heifers)
Comparator: 11.0–13.7 h (im/sc, goats)
Different elimination kinetics context
Species and route variation limits direct extrapolation

Differentiated Physicochemical Profile Influencing Formulation and Safety

The acid dissociation constant (pKa) is a critical parameter for sulfonamides, as it influences their solubility and the solubility of their acetylated metabolites, which is directly linked to the risk of renal crystalluria. Sulfaethoxypyridazine possesses a distinct pKa value compared to other common sulfonamides, a factor that must be considered during the development of parenteral or oral formulations. [1]

Evidence DimensionAcidity Constant (pKa)
Target Compound Data6.8 [<a href="https://www.micromedexsolutions.com/" target="_blank">2</a>]
Comparator Or BaselineSulfamethoxazole: 5.7-6.0; Sulfadimethoxine: 6.2-6.3; Sulfadiazine: 6.4-6.6. [<a href="https://www.wiley.com/en-us/The+Physiological+Basis+of+Veterinary+Clinical+Pharmacology-p-9780632055171" target="_blank">1</a>]
Quantified Difference0.2-1.1 pKa units higher than common in-class substitutes.
ConditionsStandard pKa determination in aqueous solution.

This specific pKa value dictates solubility at physiological pH, affecting absorption rates and, crucially, the selection of excipients and pH-modifiers needed for stable and safe formulations.

Cold-water disease endpoint
Head-to-head
Comparable reduction in mortality vs. sulfamethazine in infected salmon
Reported comparable endpoint response
In vivo model; quantitative MIC data not provided

Demonstrated Long-Acting Profile for Reduced Dosing Regimens

Sulfaethoxypyridazine is categorized among the sulfonamides with a long elimination half-life, which is a primary driver for its procurement in veterinary applications. This contrasts sharply with the pharmacokinetic profile of standard, short-acting sulfonamides that are cleared more rapidly from the body and require more frequent administration to maintain effective drug levels. [1]

Evidence DimensionElimination Half-Life (t1/2)
Target Compound DataClassified as 'long-acting', enabling dosing intervals of 24 hours or more in target species. [<a href="https://www.merckvetmanual.com/pharmacology/antibacterial-agents/sulfonamides-and-sulfonamide-combinations-use-in-animals" target="_blank">1</a>]
Comparator Or BaselineSulfadiazine (a short-acting sulfonamide): 10.1 hours in cattle. [<a href="https://www.merckvetmanual.com/pharmacology/antibacterial-agents/sulfonamides-and-sulfonamide-combinations-use-in-animals" target="_blank">1</a>]
Quantified DifferenceSignificantly longer elimination half-life, allowing for a >2x reduction in dosing frequency compared to sulfadiazine.
ConditionsPharmacokinetic studies in cattle.

A longer half-life directly translates to reduced labor for animal handling and treatment, lower overall cost-of-care, and improved animal welfare, making it a preferred choice for managing infections in large-scale livestock operations.

ISTD for sulfamethazine
Method context
Enables 2 ng/g detection limit via reversed-phase LC
Analytical method validation support
Validated in bovine/porcine tissue matrices
Protein binding vs. sulfadiazine
Cross-study
Target: 90–96% at 5–10 mg%
Comparator: ~50–60%
Higher protein binding context
May contribute to prolonged half-life; species differences apply

Primary Agent for Long-Interval Veterinary Antibiotic Formulations

The compound's inherent long half-life and high plasma protein binding make it a primary candidate for developing and manufacturing sustained-release injectable or oral dosage forms for production animals. This is particularly valuable in settings where frequent handling and re-dosing are logistically challenging and economically prohibitive, such as in the treatment of systemic bacterial infections (e.g., respiratory or enteric diseases) in cattle and swine. [1]

Reference Standard for Pharmacokinetic and Drug Metabolism Studies

Given its distinct physicochemical properties (pKa of 6.8) and pharmacokinetic profile, Sulfaethoxypyridazine serves as a valuable reference compound in comparative studies. Researchers investigating structure-activity relationships (SAR) or structure-property relationships within the sulfonamide class can use it as a benchmark for 'long-acting' behavior when evaluating novel analogs. [2]

Active Pharmaceutical Ingredient (API) in Coccidiosis Control Programs

As with other long-acting sulfonamides, Sulfaethoxypyridazine is suitable for use in the control of protozoal diseases like coccidiosis in poultry and other livestock. Its sustained action ensures that therapeutic concentrations are maintained in the host, which is critical for effectively interrupting the parasite's life cycle with less frequent medication schedules. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Veterinary PK studies
Benchmark long-acting sulfonamide with reported 10-h half-life and 90–96% protein binding
ADME consistency and cross-species half-life review
Sulfonamide residue analysis
Validated internal standard for sulfamethazine LC detection at 2 ng/g
Method reproducibility and matrix effect control
Cataractogenesis research
Induces irreversible lens opacities in dogs and rats upon prolonged administration
Ocular toxicity model consistency and dose-response review
Aquaculture comparative studies
Comparable endpoint reduction vs. sulfamethazine in salmon cold-water disease model
Endpoint benchmarking and pathogen-specific response review

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

294.07866149 Da

Monoisotopic Mass

294.07866149 Da

Heavy Atom Count

20

Melting Point

183.0 °C

UNII

880RIW1DED

Other CAS

963-14-4

Wikipedia

Sulfaethoxypyridazine

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Van Roekel OK: Sulfaethoxypyridazine: an evaluation in swine. Vet Med Small Anim Clin. 1969 Jan;64(1):74. [PMID:5189754]
Linkenheimer WH, Stolzenberg SJ, Wozniak LA: The pharmacology of sulfaethoxypyridazine in the heifer. J Pharmacol Exp Ther. 1965 Aug;149(2):280-7. [PMID:5831049]
Gale GO, Kiser JS, McNamara TF: Bacterial resistance to chemotherapy. I. Effect of continuous feeding of chlortetracycline, sulfaethoxypyridazine, sulfaquinoxaline, and chlortetracyclie-sulfaethoxypyridazine combinations on the development of resistance by Salmonella gallinarum in chickens. Avian Dis. 1963 Nov;7(4):457-66. [PMID:5888505]
Ribelin WE, Owen G, Rubin LF, Levinskas GJ, Agersborg HP Jr: Development of cataracts in dogs and rats from prolonged feeding of sulfaethoxypyridazine. Toxicol Appl Pharmacol. 1967 May;10(3):557-64. [PMID:6059670]
Heath GE, Teske RH: Effect of water deprivation and forced exercise on blood concentrations of sulfaethoxypyridazine after its oral administration to calves. J Am Vet Med Assoc. 1973 Oct 1;163(7):749-52. [PMID:4777299]
Stuart EE, Keenum RD, Bruins HW: Efficacy of sulfaethoxypyridazine against fowl cholera in artificially infected chickens and turkeys, and its safety in laying chickens and broilers. Avian Dis. 1966 May;10(2):135-45. [PMID:5963854]
Boison JO, Keng LJ: Determination of sulfamethazine in bovine and porcine tissues by reversed-phase liquid chromatography. J AOAC Int. 1994 May-Jun;77(3):558-64. [PMID:8012200]
Salisbury CD, Sweet JC, Munro R: Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection. J AOAC Int. 2004 Sep-Oct;87(5):1264-8. [PMID:15493686]
Manuel AJ, Steller WA: Gas-liquid chromatographic determination of sulfamethazine in swine and cattle tissues. J Assoc Off Anal Chem. 1981 Jul;64(4):794-9. [PMID:7275892]

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